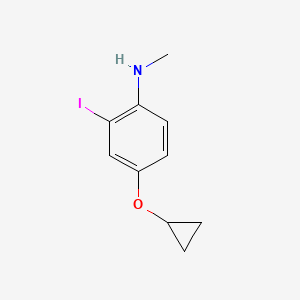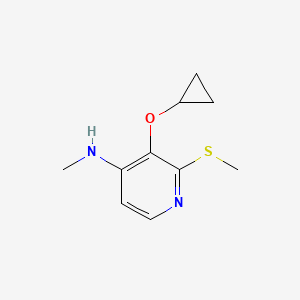
3-Cyclopropoxy-N-methyl-2-(methylthio)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE is a synthetic organic compound with the molecular formula C10H14N2OS This compound features a pyridine ring substituted with a cyclopropoxy group, a methylsulfanyl group, and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors such as 2-aminopyridine and cyclopropyl bromide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the pyridine ring.
N-Methylation: The N-methylamine group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the pyridine ring or the methylsulfanyl group.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A compound with a similar pyridine core but different substituents.
Pyrido[2,3-d]pyrimidine derivatives: Compounds with a similar pyridine ring structure but fused with a pyrimidine ring.
Uniqueness
3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-2-methylsulfanylpyridin-4-amine |
InChI |
InChI=1S/C10H14N2OS/c1-11-8-5-6-12-10(14-2)9(8)13-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
ATDIXASKUUISLM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


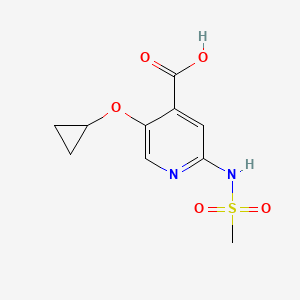
![N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B14812859.png)
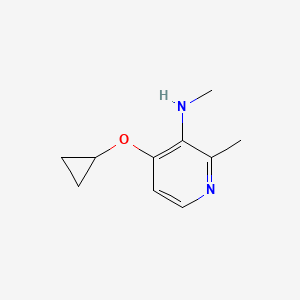
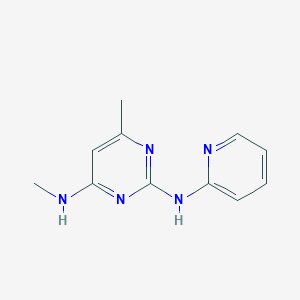
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B14812888.png)
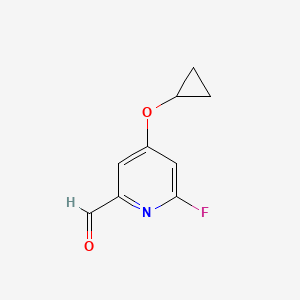
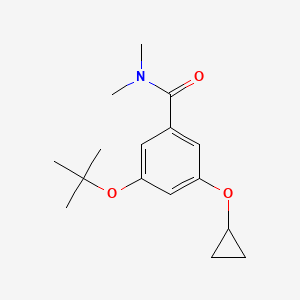
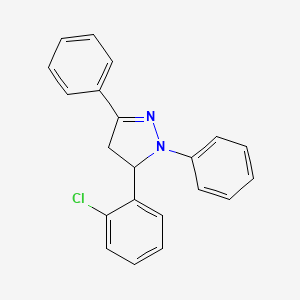
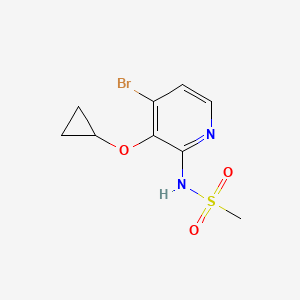
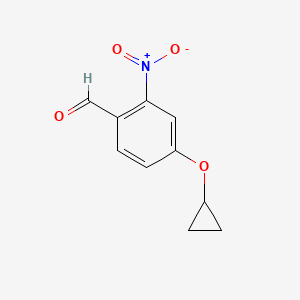
![N-(4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B14812914.png)
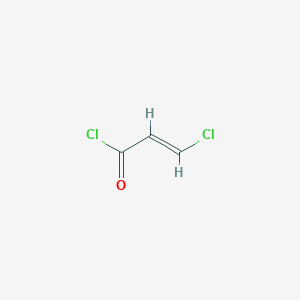
![2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B14812929.png)
